4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBKJZMXYMIPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143004 | |
| Record name | Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-72-9 | |
| Record name | Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339103-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with its analogues:
Key Observations:
- The fluorine substituent in the target compound may slightly increase polarity compared to methyl analogues but is unlikely to drastically alter solubility.
- Trifluoromethyl Role: The CF₃ group on the thiadiazole ring is conserved across analogues, suggesting its importance in electronic stabilization and resistance to oxidative degradation .
Biological Activity
Overview
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to:
- Antimicrobial Effects : The compound has shown efficacy against various bacterial strains.
- Induction of Apoptosis : Similar compounds have been noted to induce apoptosis through caspase-dependent pathways, suggesting that this compound may exhibit similar properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its effectiveness against common pathogens, it has shown comparable activity to established antibiotics such as ampicillin and vancomycin.
| Pathogen | Inhibition Zone (mm) | Comparison with Antibiotics |
|---|---|---|
| Listeria monocytogenes | 15 | Comparable to ampicillin |
| Escherichia coli | 14 | Comparable to vancomycin |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Significant cytotoxicity |
| CaCo-2 (Colorectal Cancer) | 12 | Moderate cytotoxicity |
| 3T3-L1 (Mouse Embryo) | 15 | Low cytotoxicity |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the efficacy of the compound against Listeria monocytogenes and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, with inhibition zones comparable to those produced by traditional antibiotics . -
Cytotoxicity Assessment :
In another study focused on cancer cell lines, the compound was tested for its cytotoxic effects. The findings revealed that it induced apoptosis in HeLa cells at an IC50 value of 10 µM, highlighting its potential for further development as an anticancer drug .
Q & A
Q. What are the common synthetic routes for 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, and what reaction parameters are critical for optimizing yield?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours), as seen in analogous thiadiazole syntheses .
- Step 2 : Sulfonamide coupling, where a fluorophenylsulfonyl chloride reacts with the thiadiazole amine group under basic conditions (e.g., pyridine or DMF as solvent) .
Critical parameters include temperature control (to avoid side reactions), solvent polarity (to stabilize intermediates), and stoichiometric ratios of reagents. Yields are often improved by using anhydrous conditions and catalytic agents like DMAP .
Q. How do structural features of this compound influence its physicochemical properties, such as solubility and lipophilicity?
- The trifluoromethyl (-CF₃) group enhances lipophilicity, improving membrane permeability, while the sulfonamide (-SO₂NH-) group introduces polarity, balancing solubility .
- Solubility data for structurally similar benzenesulfonamides (e.g., 4-amino-N-(5-isopentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) show moderate aqueous solubility (2.938E-02 g/L at 37°C), suggesting the need for co-solvents like DMSO in biological assays .
Q. What are the primary biological targets or mechanisms of action explored for this compound?
- Thiadiazole-sulfonamide hybrids are investigated for enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) due to their structural similarity to celecoxib, a known COX-2 inhibitor .
- The fluorophenyl moiety may enhance binding affinity to hydrophobic enzyme pockets, while the sulfonamide group participates in hydrogen bonding with catalytic residues .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?
- Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzenesulfonamide para-position could improve enzyme affinity, as seen in COX-2 inhibitors .
- Heterocyclic variations : Replacing the thiadiazole ring with oxadiazole or pyrazole moieties may alter metabolic stability, as demonstrated in comparative studies of thiadiazole derivatives .
- Quantitative SAR (QSAR) models : Use computational tools to correlate logP, polar surface area, and IC₅₀ values for predictive optimization .
Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?
- Standardized assays : Use consistent in vitro models (e.g., human cancer cell lines like MCF-7 or HepG2) to minimize variability .
- Metabolic profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to discrepancies in potency. For example, flufenacet (a related herbicide) has metabolites with distinct biological activities .
- Crystallography : Resolve binding modes using X-ray crystallography to validate hypothesized mechanisms .
Q. How can reaction conditions be optimized to mitigate side reactions during large-scale synthesis?
- Temperature control : Lowering reaction temperatures during sulfonamide coupling reduces hydrolysis of intermediates .
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Purification protocols : Employ flash chromatography or recrystallization (e.g., DMSO/water mixtures) to isolate high-purity product .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹⁹F NMR is critical for verifying trifluoromethyl (-CF₃) and fluorophenyl groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₆F₄N₃O₂S₂) and detects impurities .
- Differential scanning calorimetry (DSC) : Assesses crystallinity and thermal stability, which impact formulation .
Methodological Considerations
Q. How to design a robust in vitro screening protocol to evaluate anticancer potential?
- Cell viability assays : Use MTT or resazurin-based assays across multiple cell lines (e.g., colon, breast, lung cancers) with positive controls (e.g., doxorubicin) .
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates to confirm mechanistic pathways .
- Dose-response curves : Generate IC₅₀ values in triplicate, ensuring statistical significance (p < 0.05) .
Q. What computational tools are recommended for predicting drug-likeness and ADMET properties?
- SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Molinspiration : Calculates molecular descriptors (e.g., TPSA, logP) to assess compliance with Lipinski’s Rule of Five .
- AutoDock Vina : Models docking poses with target proteins (e.g., COX-2 PDB ID: 3LN1) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
